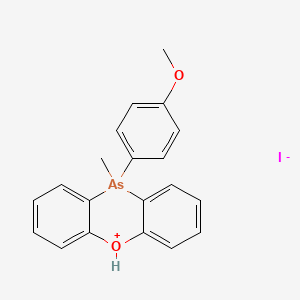
CID 78066252
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 78066252” is a chemical entity with significant interest in various scientific fields. It is known for its unique structural properties and potential applications in chemistry, biology, medicine, and industry. The compound’s molecular structure and characteristics make it a subject of extensive research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78066252” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes may include:
Step 1: Initial formation of the core structure using a base-catalyzed reaction.
Step 2: Functionalization of the core structure through nucleophilic substitution reactions.
Step 3: Final purification and crystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The use of automated systems ensures consistent quality and efficiency. Key steps in the industrial production include:
Raw Material Preparation: Sourcing and preparation of high-quality raw materials.
Reaction Optimization: Fine-tuning reaction parameters to maximize yield.
Purification: Employing advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 78066252” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Compound “CID 78066252” has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of compound “CID 78066252” involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Compound A: Shares a similar core structure but differs in functional groups.
Compound B: Has a similar molecular weight and reactivity but distinct biological activity.
Compound C: Exhibits comparable chemical properties but is used in different industrial applications.
Uniqueness: Compound “CID 78066252” stands out due to its unique combination of structural features and reactivity
Properties
Molecular Formula |
C20H19AsIO2 |
|---|---|
Molecular Weight |
493.2 g/mol |
InChI |
InChI=1S/C20H18AsO2.HI/c1-21(15-11-13-16(22-2)14-12-15)17-7-3-5-9-19(17)23-20-10-6-4-8-18(20)21;/h3-14H,1-2H3;1H |
InChI Key |
WSCRQPMZDZNSPH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[As]2(C3=CC=CC=C3[OH+]C4=CC=CC=C42)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















